molecular formula C13H8KNO3S B2659747 Potassium 2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetate CAS No. 2171992-19-9

Potassium 2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetate

Cat. No.: B2659747
CAS No.: 2171992-19-9
M. Wt: 297.37
InChI Key: LUHVNTRYFNHTPG-UHFFFAOYSA-M
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Description

Potassium 2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetate is a complex organic compound that features a benzofuran ring fused with a thiazole ring, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetate typically involves the cyclization of appropriate precursors to form the benzofuran and thiazole rings, followed by the introduction of the acetate group. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .

Mechanism of Action

The mechanism of action of Potassium 2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

potassium;2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3S.K/c15-12(16)6-9-7-18-13(14-9)11-5-8-3-1-2-4-10(8)17-11;/h1-5,7H,6H2,(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHVNTRYFNHTPG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NC(=CS3)CC(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8KNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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